Mafenide Acetate

Burn Wound Management Topical Antimicrobials Pharmacokinetics

Burn wound infections beneath eschar demand agents with proven penetration. Mafenide Acetate (CAS 13009-99-9) uniquely diffuses through eschar to achieve therapeutic levels (2-5× MIC for P. aeruginosa) at the sub-eschar space within 1-2 h. Its acetate salt mitigates metabolic acidosis. • Active in pus, serum, and PABA • Broad-spectrum (Gram+/-, Clostridium spp.) • 5% solution reduces bacterial counts <10⁵ CFU/g in 48 h ≥98% purity API for burn wound and advanced dressing R&D.

Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
CAS No. 13009-99-9
Cat. No. B1662173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafenide Acetate
CAS13009-99-9
Synonyms4 Homosulfanilamide
4-Homosulfanilamide
Bensulfamide
Mafenide
Mafenide Acetate
Mafylon
Maphenid
Marfanil
Napaltan
Sulfabenzamine
Sulfamylon
Molecular FormulaC9H14N2O4S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
InChIInChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
InChIKeyUILOTUUZKGTYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.9 [ug/mL] (The mean of the results at pH 7.4)

Mafenide Acetate Procurement Baseline


Mafenide Acetate (CAS 13009-99-9) is a topical sulfonamide antimicrobial agent that distinguishes itself from other sulfonamides by retaining full antibacterial activity in the presence of pus, serum, and para-aminobenzoic acid (PABA) [1]. It is indicated primarily as adjunctive therapy for second- and third-degree burns, with a specific niche in controlling invasive burn wound infections caused by Pseudomonas aeruginosa and other Gram-negative organisms [2]. Unlike silver-based alternatives, Mafenide Acetate demonstrates the unique ability to rapidly penetrate the avascular burn eschar to reach the viable tissue interface where bacterial proliferation occurs [3].

Mafenide Acetate Procurement Rationale


In burn wound management, in-class substitution between topical antimicrobial agents is clinically unsound due to fundamental differences in eschar penetration, antimicrobial spectrum, and systemic toxicity profiles. Silver sulfadiazine, while widely used, exhibits poor eschar penetration and its sulfonamide component functions primarily as a silver-ion delivery vehicle rather than as an active antimicrobial [1]. Conversely, Mafenide Acetate is the only topical agent capable of diffusing through burn eschar to achieve therapeutic concentrations at the sub-eschar space, where invasive infection originates [2]. Furthermore, the acetate salt formulation of mafenide was specifically developed to mitigate the severe metabolic acidosis observed with the earlier hydrochloride salt, representing a critical formulation-specific advantage not present in other topical sulfonamide preparations [3]. These non-interchangeable properties necessitate procurement of the specific Mafenide Acetate product for its intended niche applications.

Mafenide Acetate Evidence Guide


Eschar Penetration vs. Silver Sulfadiazine

Mafenide Acetate is the only topical antimicrobial agent capable of rapidly penetrating burn eschar to achieve therapeutic concentrations at the sub-eschar viable tissue interface [1]. In direct comparative studies, silver sulfadiazine exhibits poor eschar penetration, with its sulfonamide component serving primarily as a vehicle for silver ion release rather than providing deep antimicrobial activity [2]. This fundamental pharmacokinetic difference dictates clinical selection in cases of invasive burn wound sepsis where sub-eschar microbial clearance is required.

Burn Wound Management Topical Antimicrobials Pharmacokinetics

Acetate vs. Hydrochloride Salt Toxicity

The selection of the acetate salt over the hydrochloride salt is a critical formulation-specific differentiator. In a comparative intravenous toxicity study in experimental animals, Mafenide Acetate produced significantly less metabolic acidosis and was significantly less toxic than mafenide hydrochloride [1]. This finding directly informed the commercial development and clinical adoption of the acetate formulation for topical burn therapy, as it mitigates the carbonic anhydrase inhibition-mediated acidosis that limits the use of other mafenide salts.

Drug Formulation Toxicity Metabolic Acidosis

In Vivo Bacterial Clearance vs. Silver Sulfadiazine

In a controlled in vivo study utilizing the Walker burn model in rats, 5% Mafenide Acetate solution applied as gauze soaks demonstrated superior bacterial control compared to silver sulfadiazine [1]. The Mafenide Acetate solution achieved a prompt decrease in bacterial counts to less than 10^5 bacteria per gram of tissue in a majority of wounds by 48 hours of treatment, a threshold associated with reduced risk of invasive infection [1]. This quantitative outcome supports the selection of Mafenide Acetate over silver sulfadiazine for situations requiring rapid and profound bacterial burden reduction in contaminated burn wounds.

Burn Wound Infection In Vivo Efficacy Antimicrobial

Epithelialization Rate vs. Silver Sulfadiazine

Despite in vitro evidence suggesting greater keratinocyte toxicity with Mafenide Acetate compared to silver sulfadiazine [1], an in vivo wound healing study in a hairless mouse ear model demonstrated no significant difference in epithelialization time between the two agents [2]. Wounds treated with 1% silver sulfadiazine (n=18) epithelialized in 7.1 ± 0.3 days, while those treated with 8.5% mafenide acetate (n=14) epithelialized in 7.3 ± 0.3 days [2]. Both agents permitted significantly faster epithelialization than povidone-iodine (11.8 ± 0.55 days) and sodium hypochlorite [2].

Wound Healing Epithelialization Cytotoxicity

Mafenide Acetate Application Scenarios


Invasive Burn Wound Sepsis

Mafenide Acetate is the agent of choice for established invasive burn wound infections, particularly those caused by Pseudomonas aeruginosa, where the pathogen has proliferated beneath the eschar. Its unique ability to penetrate the avascular eschar and achieve therapeutic concentrations (2-5× MIC for P. aeruginosa) at the viable tissue interface within 1-2 hours [1] makes it uniquely suited for this indication, whereas silver sulfadiazine and silver nitrate cannot reliably penetrate eschar to the same depth [2]. Procurement for burn units managing deep partial-thickness or full-thickness burns with suspected sub-eschar infection should prioritize Mafenide Acetate over silver-based alternatives.

Pre-Grafting Wound Bed Preparation

The 5% Mafenide Acetate solution formulation is specifically indicated for use under moist dressings over meshed autografts on excised burn wounds to control bacterial infection and prevent graft loss [1]. Clinical evidence demonstrates that this formulation reduces bacterial counts to below 10^5 CFU/g tissue within 48 hours [2], a threshold associated with improved graft take. Procurement of the 5% solution is essential for surgical burn units performing staged excision and grafting procedures where perioperative antimicrobial coverage is required to optimize graft survival.

Combat and Mass Casualty Burn Care

In military and disaster response settings where prolonged field care may be required, Mafenide Acetate's broad-spectrum activity against both Gram-positive and Gram-negative organisms, including Clostridium species [1], combined with its ability to penetrate eschar without requiring frequent reapplication (every 8-10 hours per pharmacokinetic data [2]), makes it a strategic procurement item for forward surgical teams and burn mass casualty kits. Recent research into electrospun Mafenide Acetate dressings that provide sustained release for ≥24 hours [3] further supports its relevance for prolonged field care scenarios.

Formulation and Drug Delivery Research

Mafenide Acetate serves as a key active pharmaceutical ingredient (API) in advanced wound dressing research. Recent studies have demonstrated the feasibility of electrospun nanofiber dressings that sustain therapeutic Mafenide Acetate concentrations for ≥24 hours, overcoming the limitation of rapid drug clearance (8-10 hours) observed with conventional cream formulations [1]. Procurement of high-purity Mafenide Acetate (typically ≥98% by HPLC) is required for such controlled-release formulation development, enabling research into next-generation burn wound dressings for both civilian and military applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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